molecular formula C14H23BN2O3S B13703596 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester

Cat. No.: B13703596
M. Wt: 310.2 g/mol
InChI Key: IWIBSFRXTVBPRH-UHFFFAOYSA-N
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Description

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 5-Methyl-2-morpholinothiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).

    Protodeboronation: Radical initiators and solvents such as methanol or ethanol.

    Transmetalation: Metal catalysts such as palladium or nickel, and bases like potassium carbonate.

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: Hydrocarbons or substituted derivatives.

    Transmetalation: Various organometallic intermediates.

Scientific Research Applications

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester primarily involves its role in catalytic cycles, such as the Suzuki–Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electronic properties of the boronic ester group, which facilitate these transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester stands out due to its unique combination of stability and reactivity, making it particularly suitable for Suzuki–Miyaura coupling reactions. Its ability to undergo various transformations under mild conditions further enhances its utility in organic synthesis.

Properties

Molecular Formula

C14H23BN2O3S

Molecular Weight

310.2 g/mol

IUPAC Name

4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C14H23BN2O3S/c1-10-11(15-19-13(2,3)14(4,5)20-15)16-12(21-10)17-6-8-18-9-7-17/h6-9H2,1-5H3

InChI Key

IWIBSFRXTVBPRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)N3CCOCC3)C

Origin of Product

United States

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